2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Overview
Description
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction can be carried out using a variety of methods, including conventional heating or microwave-assisted synthesis. The choice of solvent, temperature, and reaction time can significantly affect the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research. Its unique chemical structure makes it a valuable compound in the development of new drugs, agrochemicals, and materials.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents allows for the creation of diverse chemical libraries.
Biology: Pyrazole derivatives, including this compound, have shown potential in biological studies. They can be used as probes to study enzyme mechanisms or as inhibitors for specific biological targets.
Medicine: The compound's biological activity has been explored for its potential therapeutic effects. It has shown promise in the treatment of diseases such as malaria, leishmaniasis, and cancer.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is one of many pyrazole derivatives with similar structures and properties. Some similar compounds include:
2-(3-amino-1H-pyrazol-1-yl)acetic acid
3-(3-amino-1H-pyrazol-1-yl)propanoic acid
4-(3-amino-1H-pyrazol-1-yl)butanoic acid
These compounds share the pyrazole core but differ in their substituents and functional groups. The unique features of this compound, such as the N,N-dimethylacetamide moiety, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGGQGYJERSBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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